molecular formula C17H15F2NO3 B2511935 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate CAS No. 1794751-06-6

2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate

Cat. No.: B2511935
CAS No.: 1794751-06-6
M. Wt: 319.308
InChI Key: UKGGCSCTPOMOSS-UHFFFAOYSA-N
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Description

2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTA-1 and belongs to the class of small-molecule immune checkpoint inhibitors. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been a focus in the synthesis of novel organic compounds. For example, Xue et al. (2008) explored the synthesis of a similar compound, showcasing the methods for creating complex molecules using 2-(p-tolyl)acetate derivatives (Xue et al., 2008).

  • Crystal Structure Characterization : Lv et al. (2009) synthesized a depside derivative closely related to the compound of interest, providing insight into the crystal structure and confirming it through various spectroscopic methods (Lv et al., 2009).

Chemical Reactions and Mechanisms

  • Functionalization Mechanisms : Zhou et al. (2017) conducted a theoretical investigation into the Csp(3)-H functionalization of a related compound, ethyl 2-(methyl(p-tolyl)amino)acetate. This research is relevant for understanding reaction mechanisms involving similar structures (Zhou et al., 2017).

  • Reaction Pathways : The work by Al-Mousawi and El-Apasery (2012) on condensation reactions of 3-oxo-2-arylhydrazonopropanals, including a compound with a p-tolyl group, offers insights into reaction pathways and mechanisms that can be applied to the study of similar molecules (Al-Mousawi & El-Apasery, 2012).

Applications in Synthesis of Other Compounds

  • Synthesis of Derivatives : The study by Samaritoni et al. (1999) on the modifications of N-(Isothiazol-5-yl)phenylacetamides, which involve structures similar to the compound , demonstrates the potential for synthesizing a variety of functional derivatives (Samaritoni et al., 1999).

  • Enantioselective Synthesis : Research by Watanabe et al. (2002) on asymmetric transfer hydrogenation of functionalized aromatic ketones, including those with p-tolyl groups, highlights the potential for enantioselective synthesis involving similar compounds (Watanabe, Murata, & Ikariya, 2002).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if the compound is used as a drug, its mechanism of action could involve binding to a specific biological target .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

[2-(3,5-difluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c1-11-2-4-12(5-3-11)6-17(22)23-10-16(21)20-15-8-13(18)7-14(19)9-15/h2-5,7-9H,6,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGGCSCTPOMOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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